1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine
Description
1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine (CAS: 69159-50-8) is a bicyclic aromatic compound featuring a seven-membered benzoannulene ring fused to a piperazine moiety. The molecular formula is C₁₉H₂₂N₂ (MW: 278.39 g/mol) . The benzo[7]annulene core imparts unique conformational flexibility and π-electron delocalization, while the piperazine group introduces basicity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-7-14-13(5-1)6-2-4-8-15(14)17-11-9-16-10-12-17/h1,3,5,7,15-16H,2,4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPNTKKSZNANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine typically involves the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous conditions.
Substitution: Various nucleophiles, in the presence of a base like NaH or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with different substituents on the piperazine ring.
Scientific Research Applications
1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Substituents like the ethyl linker in improve membrane permeability but may reduce metabolic stability due to increased oxidation sites.
- Piperazine Substitutions: Methylation at the piperazine nitrogen (e.g., 4-methylpiperazine in ) reduces basicity (pKa ~7.5 vs. Replacement with hydrazine () shifts reactivity toward cyclocondensation reactions, enabling access to triazole or oxadiazole derivatives .
Pharmacological Comparisons
Serotonin Receptor Modulation :
- The target compound’s unsubstituted piperazine group resembles TFMPP (1-(m-trifluoromethylphenyl)piperazine), a 5-HT₁B/₁C agonist. Unlike TFMPP, the benzo[7]annulene core may confer selectivity for 5-HT₂ subtypes due to steric effects .
- The dibenzo analog () shows suppressed locomotor activity in rats at 10 mg/kg, comparable to m-CPP (1-(m-chlorophenyl)piperazine), but with reduced toxicity .
Enzymatic Targets :
- Pyrazolopyrimidine derivatives (e.g., ) inhibit PDE5 with IC₅₀ values <1 nM, whereas annulene-piperazine hybrids lack reported PDE activity, suggesting divergent therapeutic applications .
Biological Activity
1-(6,7,8,9-Tetrahydro-5H-benzo annulen-5-yl)piperazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 1-(6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)piperazine is with a molecular weight of approximately 226.31 g/mol. The compound features a piperazine ring fused with a benzoannulene structure, which is significant for its biological interactions.
Antitumor Activity
Research has indicated that piperazine derivatives exhibit notable antitumor properties. For instance, compounds structurally related to piperazine have shown potent cytotoxicity against various cancer cell lines. A study highlighted that derivatives with a piperazine moiety exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. Specifically:
| Compound | Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |
|---|---|---|---|
| Chalcone-piperazine derivative | A549 (lung cancer) | 0.19 | 11.54 |
| Mannich bases | HeLa | 1.02 | 0.21 |
| Gambogic acid derivative with piperazine | A549 | 0.12 | 11.54 |
These results suggest that modifications to the piperazine structure can enhance antitumor efficacy .
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of telomerase activity. For instance, one study demonstrated that certain piperazine derivatives inhibited telomerase by downregulating dyskerin expression, leading to decreased cancer cell proliferation .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the substitution pattern on the piperazine ring and the attached aromatic systems significantly influence biological activity. Compounds with electron-withdrawing groups or specific spatial arrangements tend to exhibit enhanced potency against cancer cell lines.
Key Findings:
- Substituent Effects : The nature and position of substituents on the aromatic ring can dramatically affect the compound's ability to inhibit tumor growth.
- Piperazine Modifications : Variations in the piperazine structure itself can lead to different pharmacological profiles, impacting both efficacy and selectivity.
Case Studies
Several case studies have documented the effects of 1-(6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)piperazine in various experimental settings:
- In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor size compared to control groups.
- Cell Culture Experiments : In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis rates in cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
